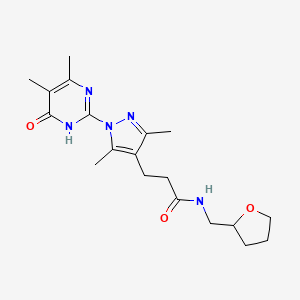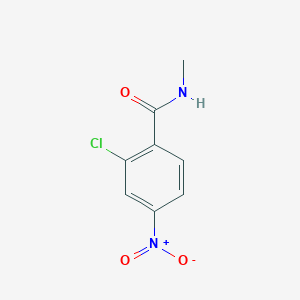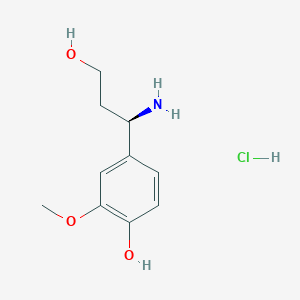![molecular formula C20H23N3O3S2 B2531785 N-{2-[(3,5-ジメチル-1H-ピラゾール-1-イル)カルボニル]チオフェン-3-イル}-N-メチル-4-プロピルベンゼンスルホンアミド CAS No. 1325306-95-3](/img/structure/B2531785.png)
N-{2-[(3,5-ジメチル-1H-ピラゾール-1-イル)カルボニル]チオフェン-3-イル}-N-メチル-4-プロピルベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-propylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.54. The purity is usually 95%.
BenchChem offers high-quality N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-propylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-propylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
インドール誘導体は、目的の化合物も含め、抗ウイルス剤としての有望性を示しています。例えば:
- 化合物1: メチル6-アミノ-4-イソブトキシ-1H-インドール-2-カルボン酸エステルは、インフルエンザAに対してIC50値7.53μmol/Lで阻害活性を示し、CoxB3ウイルスに対しては高い選択性指数(SI)値17.1を示しました .
- 化合物2: 4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジドは、Coxsackie B4ウイルスに対して強力な抗ウイルス活性を示し、IC50値は0.4〜2.1μg/mLの範囲でした .
抗炎症および鎮痛効果
特定のインドール誘導体は、抗炎症および鎮痛効果を示します。例えば:
- 化合物42: (S)-N-(1-(ベンゾ[d]チアゾール-2-イルアミノ)-3-(1H-インドール-2-イル)-1-オキソプロパン-2-イル)-N-(4-ニトロフェニルスルホニル)ベンズアミドは、抗炎症および鎮痛活性を示しました .
抗結核の可能性
インドール含有化合物は、抗結核特性について評価されています:
- 化合物80a、80b、81a、82a、および83a: これらの6-(4-置換フェニル)-2-(3,5-ジメチル-1H-ピラゾール-1-イル)イミダゾ[2,1-b][1,3,4]チアジアゾール誘導体は、結核菌株に対して強力な抗結核活性を示しました .
その他の潜在的な用途
インドール誘導体に関連する多様な生物活性から、抗糖尿病、抗マラリア、抗コリンエステラーゼ活性などの追加分野を検討する価値があります。
要約すると、“N-{2-[(3,5-ジメチル-1H-ピラゾール-1-イル)カルボニル]チオフェン-3-イル}-N-メチル-4-プロピルベンゼンスルホンアミド”は、さまざまな分野で有望であり、さらなる研究と治療開発のための興味深い化合物となります . 特定のアプリケーションについて、より詳細な情報が必要な場合は、お気軽にお問い合わせください! 😊
作用機序
Target of action
The compound contains a pyrazole ring, which is a common moiety in many pharmaceutical drugs. Pyrazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific target would depend on the exact structure of the compound and any modifications made to it.
特性
IUPAC Name |
N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-methyl-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-5-6-16-7-9-17(10-8-16)28(25,26)22(4)18-11-12-27-19(18)20(24)23-15(3)13-14(2)21-23/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVMHBNXLUEEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol](/img/structure/B2531707.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2531709.png)







![N-(furan-2-ylmethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2531722.png)
![N-(2,6-Difluorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2531723.png)
